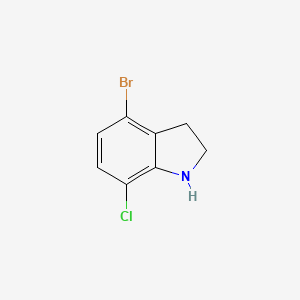

4-bromo-7-chloro-2,3-dihydro-1H-indole

Description

Significance of the Indoline (B122111) Core in Synthetic and Medicinal Chemistry

The 2,3-dihydro-1H-indole, or indoline, framework is a privileged structure in medicinal chemistry and a common motif in a multitude of natural products and synthetic compounds with significant medicinal value. organic-chemistry.org Its structural rigidity and the presence of a nitrogen atom that can act as a hydrogen bond donor or acceptor allow it to interact effectively with biological targets. Consequently, indoline derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. organic-chemistry.org The indoline structure serves as the basic backbone for various drugs, and research continues to uncover its potential in treating a range of diseases. organic-chemistry.org The ability to functionalize the indoline core at various positions on both the aromatic ring and the nitrogen-containing five-membered ring makes it an exceptionally versatile scaffold for creating diverse chemical libraries for drug discovery.

Overview of Halogenation Strategies in Aromatic and Heterocyclic Systems

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental transformation in organic synthesis. Halogenated arenes and heterocycles are crucial intermediates, serving as versatile building blocks for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. organic-chemistry.org Various methods exist for the halogenation of aromatic systems like the indole (B1671886) or indoline nucleus.

Traditional methods often involve electrophilic halogenating agents such as molecular halogens (Br₂, Cl₂) or N-halosuccinimides (NBS, NCS). organic-chemistry.org The regioselectivity of these reactions is governed by the electronic properties of the substrate. More modern approaches include transition-metal-catalyzed C-H halogenation, which offers greater control and selectivity, minimizing the formation of isomeric mixtures. nih.gov Furthermore, enzymatic halogenation is an emerging green chemistry approach that provides excellent selectivity under environmentally benign conditions. nih.gov For dihalogenated compounds like 4-bromo-7-chloro-2,3-dihydro-1H-indole, the synthesis would likely involve a multi-step sequence, carefully choosing halogenating agents and directing groups to install the bromine and chlorine atoms at the desired C4 and C7 positions of the indoline ring.

Rationale for Investigating this compound

The specific investigation of a dihalogenated indoline such as this compound is driven by its potential as a highly versatile synthetic intermediate. The presence of two different halogen atoms on the aromatic portion of the indoline scaffold provides a platform for selective and sequential functionalization.

The differential reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) is a key advantage. Typically, the C-Br bond is more reactive than the C-Cl bond, allowing chemists to selectively replace the bromine atom with one functional group while leaving the chlorine atom intact for a subsequent, different transformation. This stepwise functionalization is a powerful strategy for the modular and efficient synthesis of complex molecules. rsc.org Therefore, this compound is not primarily studied for its own biological activity but is valued as a specialized building block for constructing novel indoline-based compounds with potential applications in medicinal chemistry and materials science. rsc.org

Physicochemical Properties of this compound

While detailed experimental research findings for this compound are not extensively documented in publicly available literature, its basic properties can be identified from chemical supplier databases.

| Property | Value |

| Molecular Formula | C₈H₇BrClN |

| Molecular Weight | 248.51 g/mol |

| IUPAC Name | This compound |

| Appearance | Typically a solid |

Properties

IUPAC Name |

4-bromo-7-chloro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2,11H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCYHXQYDSTYGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=CC(=C21)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization and Structural Elucidation of 4 Bromo 7 Chloro 2,3 Dihydro 1h Indole Analogs

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of synthesized molecules. For halogenated indolines, techniques such as NMR, FTIR, and UV-Vis spectroscopy provide comprehensive information on the molecular framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Indoline (B122111) Chemistry (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of indoline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous confirmation of the molecular structure.

In the ¹H NMR spectrum of an indoline, the protons of the dihydro portion of the molecule typically appear as distinct multiplets in the aliphatic region. The protons on the benzene (B151609) ring are observed in the aromatic region, with their chemical shifts and coupling patterns being highly sensitive to the nature and position of substituents. For a compound like 4-bromo-7-chloro-2,3-dihydro-1H-indole, the electron-withdrawing and anisotropic effects of the halogen atoms would significantly influence the shifts of the aromatic protons. The N-H proton of the indoline ring typically appears as a broad singlet. bldpharm.com

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the electronegativity of the halogen substituents. uni.lu The sp³-hybridized carbons of the dihydropyrrole ring (C2 and C3) are found in the aliphatic region of the spectrum. spectroscopyonline.com

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

This table is based on general principles of NMR spectroscopy and data from analogous compounds.

| Atom | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| H on N1 | ¹H | 3.5 - 5.0 | Broad Singlet |

| H on C2 | ¹H | ~3.0 - 3.5 | Triplet |

| H on C3 | ¹H | ~3.6 - 4.1 | Triplet |

| Aromatic H (H5, H6) | ¹H | 6.5 - 7.5 | Doublets |

| C2 | ¹³C | ~47 | - |

| C3 | ¹³C | ~29 | - |

| C3a | ¹³C | ~128 | - |

| C4 (with Br) | ¹³C | ~115 | - |

| C5 | ¹³C | ~125 | - |

| C6 | ¹³C | ~120 | - |

| C7 (with Cl) | ¹³C | ~130 | - |

| C7a | ¹³C | ~150 | - |

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of an indoline derivative displays characteristic absorption bands corresponding to the vibrations of its specific bonds. youtube.comyoutube.com

For this compound, the key vibrational modes would include the N-H stretch, aliphatic and aromatic C-H stretches, and aromatic C=C stretches. The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. chemicalbook.com Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The carbon-halogen stretching vibrations (C-Cl and C-Br) are found in the fingerprint region at lower wavenumbers, typically below 800 cm⁻¹. spectroscopyonline.comresearchgate.net

Expected Characteristic FTIR Absorption Bands for this compound

This table is based on established group frequencies from spectroscopic literature.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | Aryl C-H | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Alkyl C-H | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-N Stretch | Amine | 1250 - 1350 | Medium |

| C-Cl Stretch | Chloroalkane | 600 - 800 | Strong |

| C-Br Stretch | Bromoalkane | 500 - 600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The indoline core acts as a chromophore, and its absorption properties are modulated by the substituents on the aromatic ring. Halogen atoms, acting as auxochromes, can influence the energy of the π → π* transitions.

The UV-Vis spectrum of indole (B1671886) typically shows absorption maxima around 270-290 nm. uni.lu The introduction of halogen substituents like bromine and chlorine is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the extension of the conjugated system through lone pair participation. The polarity of the solvent can also influence the position of the absorption maxima, a phenomenon known as solvatochromism. chemicalbook.com While specific experimental data for this compound is not documented, analysis of related halogenated indoles confirms these general trends. uni.lu

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

Single crystal X-ray diffraction analysis allows for the complete elucidation of the molecular geometry. For halogenated indoline analogs, this technique reveals a nearly planar indole ring system. nih.govnih.gov The solid-state packing of these molecules is dictated by a combination of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking interactions. nih.govmdpi.com

Although a crystal structure for this compound has not been reported, data from closely related halogenated oxindoles, such as 6-bromo-4-fluoro-indolin-2-one, provides valuable insight into the expected structural parameters. nih.gov

Crystallographic Data for an Analogous Halogenated Oxindole: 6-Bromo-4-fluoro-indolin-2-one

Data from a published study on a related compound to illustrate typical crystallographic parameters. nih.gov

| Parameter | Value |

|---|---|

| Formula | C₈H₅BrFNO |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 7.4802(10) |

| b (Å) | 14.5825(16) |

| c (Å) | 14.0709(16) |

| β (°) | 95.616(11) |

| Volume (ų) | 1527.5(3) |

| Z | 8 |

Polymorphism in Halogenated Indoline Derivatives

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Halogenated indole derivatives are known to exhibit polymorphism due to the variety of possible intermolecular interactions. mdpi.com

The presence of hydrogen bond donors (N-H), hydrogen bond acceptors, and halogen atoms (Br, Cl) allows for the formation of different supramolecular synthons. For example, molecules can pack into different arrangements, such as herringbone patterns or π-stacked layers, depending on the dominant intermolecular forces. nih.gov Studies on halogen-substituted indole derivatives have shown that isostructurality can occur when similar supramolecular motifs are present, but slight changes in substitution can lead to entirely different packing arrangements, resulting in polymorphism. mdpi.com Given the functional groups present in this compound, it is highly probable that this compound can also crystallize in multiple polymorphic forms.

Computational Chemistry and Theoretical Investigations of 4 Bromo 7 Chloro 2,3 Dihydro 1h Indole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties with a favorable balance of accuracy and computational cost. scirp.org DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G** or 6-311++G(d,p), are instrumental in exploring the nuances of halogenated indole (B1671886) derivatives. researchgate.netresearchgate.netresearchgate.net

Geometry Optimization: The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 4-bromo-7-chloro-2,3-dihydro-1H-indole, DFT calculations would predict key bond lengths, bond angles, and dihedral angles that define its structure. The presence of bromine and chlorine atoms on the benzene (B151609) ring and the dihydro nature of the pyrrole (B145914) ring create a specific, non-planar geometry. Theoretical calculations on similar halogenated aromatic compounds have shown a high correlation between predicted and experimental parameters. physchemres.org

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its vibrational spectrum (Infrared and Raman). This analysis helps in the assignment of vibrational modes to specific molecular motions, such as C-H stretching, N-H bending, and the characteristic vibrations of the C-Br and C-Cl bonds. researchgate.netdergipark.org.tr For halogenated phenols and azaindoles, DFT has been successfully used to assign vibrational modes and understand the influence of halogen substituents on the spectra. dntb.gov.uamdpi.com

Table 1: Representative Predicted Geometrical Parameters for Halogenated Indole Derivatives

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | C-Br | ~1.89 Å |

| C-Cl | ~1.74 Å | |

| C-N | ~1.38 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-C-Cl | ~121° | |

| Dihedral Angle | Defines ring planarity/puckering | Varies |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. numberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. In halogenated indoles, the positions of the halogen atoms can significantly influence the energies and spatial distribution of these orbitals, thereby directing the molecule's reactive sites. For instance, the electron-withdrawing nature of chlorine and bromine would be expected to lower both HOMO and LUMO energy levels.

Table 2: Predicted FMO Properties for a Halogenated Indole Derivative

| Parameter | Predicted Value (Illustrative) | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap (ΔE) | 5.3 | eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net This information is crucial for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding and halogen bonding. rsc.org

For this compound, an MEP map would likely show negative potential around the electronegative chlorine and bromine atoms (in the plane of the ring) and the nitrogen atom of the indole ring, identifying these as potential sites for electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen (N-H) would exhibit a region of positive potential, making it a likely hydrogen bond donor site. researchgate.net The area above and below the aromatic ring often shows negative potential as well, related to the π-electron cloud.

Nonlinear optical (NLO) materials are of great interest for applications in photonics and telecommunications. mcmaster.ca Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). physchemres.org Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. researchgate.net

The introduction of electron-donating and electron-withdrawing groups, and the extension of π-conjugated systems, can enhance NLO properties. In this compound, the interplay between the electron-donating nature of the indole nitrogen and the electron-withdrawing halogens could lead to intramolecular charge transfer, a key feature for NLO activity. arxiv.org DFT calculations are a primary tool for estimating these properties and guiding the design of new NLO materials. physchemres.orgresearchgate.net

Table 3: Predicted NLO Properties for a Halogenated Indole Derivative

| Parameter | Predicted Value (Illustrative) | Unit |

| Dipole Moment (μ) | 2.5 | Debye |

| Mean Polarizability (α) | 20 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 5.0 x 10⁻³⁰ | esu |

DFT calculations can also be used to compute key thermodynamic parameters, such as the heat of formation, enthalpy, and Gibbs free energy. These values provide insight into the stability of the molecule and the feasibility of its formation. Isodesmic reactions, a computational strategy where the number and types of bonds are conserved on both sides of a hypothetical reaction, are often employed to calculate accurate heats of formation for complex molecules. This approach minimizes errors in the calculation. The thermodynamic data are essential for understanding the molecule's stability relative to other isomers and for predicting reaction equilibria.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent like water or in proximity to a biological target). espublisher.com

For this compound, MD simulations could be used to:

Assess the conformational flexibility of the dihydro-pyrrole ring.

Study the stability of its interactions with other molecules, such as predicting its binding mode within a protein active site. nih.gov

Analyze how the molecule interacts with solvent molecules, which can influence its solubility and reactivity.

Investigate the dynamics of hydrogen and halogen bonds formed by the molecule.

Computational studies on various indole derivatives have successfully used MD simulations to understand their binding stability with enzymes and receptors, providing a dynamic complement to the static information from molecular docking. nih.govnih.gov

Conformational Dynamics of Halogenated Indoline (B122111) Systems

The indoline scaffold, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, possesses a degree of conformational flexibility. The addition of halogen substituents, such as bromine and chlorine, significantly influences the molecule's conformational preferences. These bulky and electronegative atoms introduce steric and electronic effects that dictate the puckering of the dihydro-pyrrole ring and its orientation relative to the benzene ring.

Protein-Ligand Interaction Dynamics of Indole Derivatives

The interaction between a ligand, such as an indole derivative, and a protein is a dynamic process involving constant motion and conformational adjustments from both molecules. osu.eduarxiv.org Molecular Dynamics (MD) simulations are a key computational tool used to model these movements over time, providing a deeper understanding beyond the static picture offered by docking alone. nih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-protein interactions. nih.govmdpi.com

Prediction of Binding Modes with Biological Macromolecules (e.g., enzyme active sites, receptor PAS-B domains)

Molecular docking studies have been successfully employed to predict the binding modes of various indole derivatives with a range of biological macromolecules. These studies reveal the specific interactions that anchor the ligand within the binding pocket. For instance, docking studies have shown that indole derivatives can form stable interactions with key residues in the active sites of enzymes and receptors. nih.govnih.gov

Key interactions frequently observed include:

Hydrogen Bonding: The indole NH group can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule. nih.gov

π-π Stacking: The aromatic indole ring often engages in π-π stacking interactions with aromatic residues of the protein, such as phenylalanine or tyrosine. nih.govnih.gov

Hydrophobic and van der Waals Interactions: The carbon framework of the indole scaffold forms favorable hydrophobic and van der Waals contacts with nonpolar residues in the binding pocket. nih.govmdpi.com

The table below summarizes findings from docking studies on various indole derivatives, illustrating their interactions with different protein targets.

| Indole Derivative | Protein Target | Key Interacting Residues | Interaction Types | Reference |

|---|---|---|---|---|

| Methoxy-substituted indole curcumin (B1669340) derivative | GSK-3β, EGFR, Bcr-Abl | Not specified | Strong binding at active sites | nih.gov |

| Indole-3-carboxylic acid conjugate (ID-6c) | DNA gyrase | Adenine (B156593), Lys441, Asp461 | π–π stacking, Hydrogen bonds | nih.gov |

| 5-bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide | VEGFR tyrosine kinase | Asp1046, Leu889, Ile888, Val848 | Hydrogen bond, Pi-alkyl interactions | d-nb.info |

| General Indole Derivative | Bcl-2 | Gln96, Phe101 | Hydrogen bonds, Van der Waals | nih.gov |

Influence of Halogen Substituents on Ligand Binding and Interactions (e.g., π-π stacking)

The presence of halogen substituents, such as the bromo and chloro atoms in this compound, has a profound and multifaceted effect on ligand binding. Far from being inert, halogens actively participate in specific, stabilizing non-covalent interactions.

Halogen Bonding: This is a highly directional interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts favorably with a nucleophilic atom, such as an oxygen or nitrogen on the protein. The inclusion of halogen atoms in drug candidates is a recognized strategy to enhance binding affinity and specificity through such bonds. mdpi.com

Halogen-π Interactions: Halogen atoms can interact with the electron-rich faces of aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov Structural studies of cytochrome P450 enzymes, for example, have shown that multiple phenylalanine residues in the active site form favorable π-bonds with halogenated ligands, facilitating an orientation conducive to metabolism and tight binding. nih.gov

Modification of π-π Stacking: Halogens withdraw electron density from the aromatic ring, altering its quadrupole moment. This modification can significantly strengthen π-π stacking interactions with protein aromatic rings. mdpi.comnih.gov Theoretical and experimental work has shown that halogen substituents can enhance these interactions, contributing to greater binding energy. nih.govresearchgate.net

Steric and Hydrophobic Effects: Halogens increase the lipophilicity of the molecule, which can enhance binding in hydrophobic pockets. However, their size also introduces steric constraints that can either promote a favorable binding conformation or create unfavorable clashes, depending on the topology of the binding site. acs.org Studies on meridianin indole alkaloids revealed that a single bromine substitution at position 5 or 6 improved inhibitory potency, whereas di-substitution could sometimes reduce it, highlighting the sensitive balance of these effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to build mathematical models that correlate the chemical structures of compounds with their biological activities. jocpr.comorientjchem.org A robust QSAR model can predict the activity of untested compounds, thereby guiding the synthesis of more potent molecules. nih.gov

Integration of DFT Descriptors in QSAR Studies

The predictive power of a QSAR model is highly dependent on the quality of the molecular descriptors used. Descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate highly accurate electronic properties of molecules, which serve as sophisticated descriptors for QSAR models. eurjchem.comtandfonline.comnih.gov

The integration of DFT-derived descriptors allows for the creation of more predictive and mechanistically interpretable QSAR models. eurjchem.comtandfonline.com For instance, in a QSAR study on indole derivatives active against Candida albicans, descriptors were calculated using the DFT/B3LYP method. tandfonline.comnih.gov The resulting model successfully correlated these descriptors with antifungal activity. tandfonline.comnih.gov Similarly, a QSAR study on benzofuran (B130515) and indole derivatives as anticancer agents used DFT to confirm the drug-like properties of newly designed compounds. eurjchem.com

The table below lists types of descriptors, including those derivable from DFT, that are commonly used in QSAR studies of indole derivatives.

| Descriptor Class | Examples | Significance in QSAR Models | Reference |

|---|---|---|---|

| Electronic Descriptors | HOMO/LUMO energies, Dipole moment, Mulliken charges | Describe a molecule's reactivity, polarity, and ability to participate in electrostatic interactions. | eurjchem.comtandfonline.com |

| Topological Descriptors | Wiener index, Kier & Hall connectivity indices | Encode information about molecular size, shape, and degree of branching. | jocpr.com |

| Geometrical Descriptors | Molecular surface area, Volume | Relate to the steric requirements for a ligand to fit into a binding site. | orientjchem.org |

| GETAWAY Descriptors | HATS3p, GATS8p | Leverage molecular geometry and atomic properties to describe the 3D arrangement of atoms. Found to correlate with activity in indole derivatives. | tandfonline.comnih.gov |

| RDF Descriptors | RDF045 | Based on the radial distribution function, these descriptors encode information about interatomic distances in the 3D structure. | tandfonline.comnih.gov |

The resulting QSAR equations can reveal which properties are most important for biological activity. For example, a model might show that activity increases with certain electronic properties (positive coefficients) while decreasing with others (negative coefficients), providing clear directions for chemical modification. tandfonline.comnih.gov

Predictive Models for Structure-Activity Relationships in Halogenated Indolines

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal computational tools in modern drug discovery and chemical research. These models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For the class of halogenated indolines, including this compound, QSAR studies provide a framework for understanding how specific structural modifications—such as the type and position of halogen atoms—influence their interaction with biological targets. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles can be robustly illustrated through studies on closely related halogenated indole and heterocyclic scaffolds.

The primary goal of a QSAR model is to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug development. nih.govnih.gov The development of a QSAR model involves a set of compounds with known activities (the training set) and is validated using an external set of compounds (the test set) to ensure its predictive power. mdpi.com

Research Findings in Related Halogenated Systems

Studies on various halogenated heterocyclic compounds reveal key structural features that govern their activity. For instance, in a QSAR study on halogenated indoles against Vibrio parahaemolyticus, it was demonstrated that the position of the halogen on the indole ring is crucial for bioactivity. researchgate.net The analysis highlighted that the presence of electronegative atoms like chlorine and bromine, particularly at the C4 and C5 positions, tended to increase antibacterial activity. researchgate.net Such models use descriptors that quantify molecular properties like steric, electronic, and hydrophobic characteristics.

The general approach involves calculating a range of molecular descriptors and then using statistical methods, such as Multiple Linear Regression (MLRA) or more complex machine learning algorithms, to build the predictive model. mdpi.comresearchgate.net The robustness and predictive capability of these models are assessed using several statistical metrics.

Table 1: Common Statistical Metrics for QSAR Model Validation

| Metric | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). Measures the goodness of fit for the training set. | > 0.6 |

| Q² or R²(cv) (Cross-validated R²) | A measure of the internal predictive ability of the model, typically calculated using leave-one-out cross-validation. mdpi.com | > 0.5 |

| r² prediction (External Validation) | The coefficient of determination for the external test set, indicating the model's ability to predict the activity of new compounds. mdpi.com | > 0.5 |

This table summarizes key statistical parameters used to evaluate the reliability and predictive power of QSAR models, based on general standards in the field. mdpi.comnih.gov

Key Molecular Descriptors for Halogenated Indolines

For a compound like this compound, a QSAR model would likely incorporate several classes of molecular descriptors to capture the essence of its structure.

Electronic Descriptors: These quantify the electronic properties of the molecule. The high electronegativity of the bromine and chlorine atoms would be a dominant feature. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and partial atomic charges would be critical. aimspress.com The electrophilicity of the molecule is often a key factor in its mechanism of action. aimspress.com

Steric/Topological Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molar refractivity (MR), and connectivity indices. aimspress.commdpi.com The positions of the bromo and chloro substituents on the indoline ring create a specific three-dimensional shape that influences its binding to a target.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient) is a common descriptor that measures the hydrophobicity of a molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

A hypothetical QSAR study on a series of halogenated indolines might yield a model equation similar to this illustrative example:

Predicted Activity (log 1/C) = (c1 * LogP) - (c2 * LUMO) + (c3 * Molar Refractivity) + constant

In such an equation, the coefficients (c1, c2, c3) would be determined by the regression analysis, indicating the relative importance and direction of influence of each descriptor on the biological activity.

Table 2: Illustrative Descriptors and Their Potential Impact on the Activity of Halogenated Indolines

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | HOMO/LUMO Energy Gap | A smaller gap can indicate higher reactivity. aimspress.com |

| Electronic | Halogen Electronegativity | Influences hydrogen bonding and halogen bonding potential, which can be crucial for target interaction. researchgate.netnih.gov |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, affecting how it fits into a binding site. aimspress.com |

| Topological | Connectivity Indices | Describes the branching and connectivity of atoms within the molecule. |

This table provides examples of descriptor types that would be relevant in a QSAR model for halogenated indolines and their generally understood influence on molecular interactions.

Mechanistic Studies of Biological Interactions Involving Halogenated 2,3 Dihydro 1h Indole Derivatives

Enzymatic Interaction Mechanisms

There is no published research detailing the enzymatic interaction mechanisms of 4-bromo-7-chloro-2,3-dihydro-1H-indole.

Modulatory Effects on Enzyme Activity and Substrate Specificity

No literature is available that investigates the modulatory effects of this compound on enzyme activity or its potential to alter substrate specificity. Research in the broader field of halogenated indoles has touched upon enzymatic halogenation by flavin-dependent halogenases (FDHs), which demonstrates a specific type of enzyme-substrate interaction, but this relates to the synthesis of such compounds rather than their subsequent inhibitory or modulatory effects nih.govnih.govresearchgate.net.

Cellular Mechanistic Investigations

Specific cellular mechanistic investigations for this compound are absent from the scientific literature.

Modulation of Cellular Signaling Pathways

There is no evidence in published studies to suggest that this compound modulates key cellular signaling pathways such as PI3K/Akt/mTOR, NF-κB, FoxM1, uPA-uPAR, or AhR.

Research on the related but distinct compound, indole-3-carbinol (B1674136) (I3C), has shown it to be an agonist of the aryl hydrocarbon receptor (AhR) and an inhibitor of the NF-κB transcription factor nih.govnih.gov. The PI3K/Akt/mTOR pathway is a well-documented signaling cascade crucial for cell growth, proliferation, and survival, and is a frequent target in drug discovery nih.govnih.govkegg.jp. However, no studies have linked the activity of this compound to this or the other specified pathways.

Investigation of Specific Cellular Processes

No research has been published investigating the effect of this compound on cellular processes like cell cycle arrest or apoptosis induction. Studies on I3C and its dimer, 3,3'-diindolylmethane (B526164) (DIM), have extensively documented their ability to induce G1 cell cycle arrest and apoptosis in various cancer cell lines. nih.govnih.govresearchgate.net These effects are often mediated by the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors. nih.govresearchgate.net Without direct experimental evidence, these properties cannot be ascribed to this compound.

Characterization of Interactions with Biological Targets and Receptors

There are no available studies that characterize the direct interactions of this compound with specific biological targets or receptors. The characterization of such interactions is fundamental to understanding a compound's mechanism of action, but this foundational research has not been published for the specified molecule.

Structure Activity Relationship Sar and Rational Design of Halogenated Indoline Analogs

Correlating Structural Modifications with Mechanistic Findings

The biological activity of halogenated indoline (B122111) analogs is intrinsically linked to their structural features. Modifications to the indoline core, the nature and position of halogen substituents, and the addition of other functional groups can lead to profound changes in their mechanism of action. For instance, in the development of HIV-1 fusion inhibitors based on an indole (B1671886) scaffold, the linkage between indole rings and the substitution pattern were found to be critical for activity. nih.gov While direct mechanistic studies on 4-bromo-7-chloro-2,3-dihydro-1H-indole are not extensively documented in the provided search results, we can infer potential correlations from related structures.

Studies on other halogenated heterocyclic compounds have demonstrated that the introduction of halogens can influence their inhibitory mechanisms. For example, derivatives of 2-CF3-indoles have shown potential as selective COX-2 inhibitors, anti-inflammatory agents, and compounds with antiproliferative properties. nih.gov The electron-withdrawing nature of the trifluoromethyl group, combined with halogenation at other positions, can modulate the electronic environment of the indole ring system, thereby affecting its binding to target enzymes or receptors. nih.gov

In the context of this compound, the specific placement of a bromine atom at position 4 and a chlorine atom at position 7 would create a distinct electronic and steric profile. This substitution pattern could influence the molecule's ability to participate in key interactions, such as hydrogen bonding and hydrophobic interactions, within a biological target. The correlation between such structural features and the resulting biological effect is a cornerstone of SAR studies. For example, in a series of indole-based HIV-1 inhibitors, compounds with specific isomeric forms and benzyl (B1604629) substitutions showed a clear correlation between their binding affinity and their efficacy in cell-based assays. nih.gov

| Structural Modification | Observed Mechanistic Implication (in related compounds) | Potential Implication for this compound |

| Halogenation of the indole ring | Can confer selectivity for specific biological targets (e.g., COX-2). nih.gov | The bromo and chloro substituents may enhance selectivity for a particular receptor or enzyme. |

| Altering linkage points between rings | Significantly impacts binding affinity and antiviral activity in bis-indole compounds. nih.gov | Modifications to the indoline core could drastically alter its biological function. |

| Introduction of N-alkyl or N-sulfonyl groups | Affects reaction selectivity and can influence the stability of the compound. nih.gov | Derivatization at the nitrogen atom could modulate pharmacokinetic properties and target engagement. |

Influence of Halogen Substituents (Bromo, Chloro) on Biological Interactions and Target Selectivity

The introduction of halogen atoms into a molecular scaffold is a widely used strategy in medicinal chemistry to enhance biological activity. eurochlor.org The specific halogens, bromine and chlorine, in the this compound structure are expected to significantly influence its interactions with biological macromolecules.

The presence of chlorine and bromine can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and access lipophilic binding pockets within target proteins. eurochlor.org Studies on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives have shown that the introduction of halogen atoms into the benzene (B151609) ring increases the binding affinity to human serum albumin (HSA), with the affinity increasing with the atomic number of the halogen. nih.gov This suggests that the bromo and chloro substituents on the indoline ring could enhance protein binding through increased hydrophobic interactions. nih.gov

Furthermore, halogen atoms can participate in specific non-covalent interactions known as halogen bonds. A halogen bond is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site, such as an oxygen or nitrogen atom, on another molecule. The structure of 7-bromoisatin, a related indole derivative, reveals intermolecular Br⋯O close contacts, indicating the potential for such interactions to influence the solid-state structure and potentially receptor binding. researchgate.net

Theoretical studies on adamantane-thiourea derivatives have shown that bromo and chloro substituents reduce the contribution of H···H contacts in crystal packing and can stabilize specific molecular conformations. acs.org This ability to influence molecular conformation can be crucial for achieving the optimal geometry for binding to a biological target. The size and electrostatic potential of chlorine and bromine substituents can create steric constraints and specific electronic interactions that are critical for target selectivity. eurochlor.org For instance, in a series of cobalt bis(dicarbollide) derivatives, increasing the atomic mass of the halogen substituent was found to improve biological activity and selectivity. rsc.org

| Halogen-Mediated Interaction | Description | Potential Effect on this compound |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution. | Increased lipophilicity due to Br and Cl may enhance membrane permeability and binding to hydrophobic pockets. eurochlor.org |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | The bromine and chlorine atoms could form halogen bonds with backbone or side-chain atoms of a target protein, contributing to binding affinity and selectivity. researchgate.net |

| Steric Effects | The influence of the size of the substituent on the conformation and reactivity of a molecule. | The specific positioning of the bromo and chloro groups can enforce a particular conformation that is favorable for binding to a specific target. acs.orgrsc.org |

| Dipole Moments | The measure of the net molecular polarity. | Halogen substituents can alter the dipole moment of the indoline ring, influencing long-range electrostatic interactions with a target. rsc.org |

Rational Design Strategies for Enhanced Biological Efficacy and Selectivity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the interactions of ligands with that target. For halogenated indoline analogs like this compound, several rational design strategies can be envisioned to enhance their biological efficacy and selectivity.

One key strategy is structure-based drug design, which utilizes the three-dimensional structure of the target protein to design ligands that fit snugly into the binding site and make favorable interactions. If the biological target of this compound were known, its structure could be used to guide the design of more potent and selective analogs. For example, if the binding pocket contains a specific hydrogen bond acceptor, a corresponding donor could be engineered into the indoline scaffold.

Another approach is ligand-based drug design, which is employed when the structure of the target is unknown. This strategy relies on the analysis of the SAR of a series of active compounds. By identifying the common structural features (pharmacophore) required for activity, new analogs with improved properties can be designed. For instance, in the development of indole-based HIV-1 inhibitors, a consensus binding pose was identified through docking calculations, which correlated well with the observed biological activity. nih.gov This model could then be used to design new compounds with a higher predicted affinity.

The systematic evolution of selective inhibitors from non-selective parent compounds is another powerful strategy. This often involves a gradual understanding of ligand-receptor interactions, leading to rational modifications that enhance selectivity. acs.org For halogenated indolines, this could involve exploring different halogen substitution patterns on the aromatic ring to optimize interactions with a specific target while minimizing off-target effects. For example, a study on 7-azaindole (B17877) derivatives showed that 3,4-disubstituted analogs were generally more potent than 2,4- or 3,5-disubstituted analogs, providing a clear direction for further optimization. researchgate.net

Derivatization and Functionalization Strategies for Comprehensive SAR Exploration

To fully explore the SAR of the this compound scaffold, a variety of derivatization and functionalization strategies can be employed. These strategies aim to systematically probe the importance of different regions of the molecule for its biological activity.

One common strategy is to introduce a diverse range of substituents at various positions on the indoline ring. For example, the nitrogen atom of the indoline can be readily alkylated or acylated to introduce different functional groups. nih.gov This can be used to modulate the compound's polarity, size, and hydrogen bonding capacity.

Another important strategy is the modification of the halogen substituents themselves. While the parent compound is 4-bromo-7-chloro substituted, replacing these with other halogens (e.g., fluorine or iodine) or with non-halogen groups of similar size or electronic properties (e.g., methyl, cyano) can provide valuable information about the role of the halogens in target binding.

Furthermore, the aromatic portion of the indoline ring can be further functionalized. For example, Suzuki or Stille coupling reactions could be used to introduce aryl or heteroaryl groups at positions where a halogen is present. Such modifications can explore additional binding pockets in the target protein and lead to significant increases in potency. The synthesis of schweinfurthin indole analogs, where an indole system replaces a resorcinol (B1680541) substructure, exemplifies how significant structural modifications can lead to potent and differentially active compounds. nih.gov

The following table outlines potential derivatization strategies for SAR exploration of the this compound scaffold:

| Derivatization Strategy | Rationale | Example Reaction |

| N-Alkylation/Acylation | To probe the role of the nitrogen substituent in target binding and to modify physicochemical properties. | Reaction with alkyl halides or acid chlorides in the presence of a base. nih.gov |

| Modification of Halogen Substituents | To understand the importance of specific halogen interactions (e.g., halogen bonding, lipophilicity). | Synthesis of analogs with different halogens (F, I) or non-halogen bioisosteres. |

| Aromatic Ring Functionalization | To explore additional binding interactions and extend the molecular scaffold. | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). |

| Saturation/Unsaturation of the Pyrrole (B145914) Ring | To investigate the importance of the planarity and conformational flexibility of the indoline core. | Oxidation to the corresponding indole or further reduction of the pyrrole ring. |

Through the systematic application of these derivatization and functionalization strategies, a comprehensive understanding of the SAR of this compound and its analogs can be achieved, paving the way for the development of new therapeutic agents with improved efficacy and selectivity.

Future Directions and Research Opportunities

Development of Novel Catalytic Routes for Substituted Indolines

The synthesis of substituted indolines, including the 4-bromo-7-chloro derivative, is a critical area for future research. While classical methods exist, the development of more efficient, selective, and sustainable catalytic routes is paramount.

Recent advancements in catalysis offer promising avenues. For instance, iridium-catalyzed asymmetric hydrogenation of indoles has emerged as a powerful tool for producing enantiomerically enriched indolines. This method often involves the use of a Brønsted acid to activate the indole (B1671886) ring, followed by hydrogenation with a chiral iridium complex. This approach could be adapted for the synthesis of optically active 4-bromo-7-chloro-2,3-dihydro-1H-indole, which may exhibit unique biological properties compared to its racemic form.

Rhodium-catalyzed reactions also present significant potential. chemrxiv.org Rhodium catalysts have been successfully employed for the diastereoselective synthesis of polysubstituted indolines from N-sulfonyl-1,2,3-triazoles and ortho-vinylanilines. chemrxiv.org Furthermore, rhodium(III)-catalyzed C-H activation and functionalization of indolines offer a direct way to introduce various substituents, which could be explored for the late-stage modification of the 4-bromo-7-chloroindoline core. nsf.gov

Photocatalyzed reactions represent a green and efficient alternative for indoline (B122111) synthesis. These methods often proceed under mild conditions and tolerate a wide range of functional groups, including halogens. A photocatalyzed decarboxylative radical arylation has been reported for the synthesis of substituted indolines, a strategy that could potentially be applied to precursors of this compound.

Below is a table summarizing potential catalytic strategies for the synthesis of substituted indolines:

| Catalytic Strategy | Catalyst Type | Key Features | Potential Application for this compound |

| Asymmetric Hydrogenation | Iridium-based | High enantioselectivity, mild reaction conditions. | Synthesis of enantiomerically pure forms. |

| Diastereoselective Synthesis | Rhodium-based | Formation of multiple stereocenters with high control. | Creation of complex derivatives with specific stereochemistry. |

| C-H Functionalization | Rhodium(III)-based | Direct introduction of functional groups without pre-functionalization. | Late-stage diversification of the indoline scaffold. |

| Photocatalysis | Organic dyes or metal complexes | Green, metal-free options, high functional group tolerance. | Sustainable synthesis from readily available starting materials. |

Advanced Computational Approaches for Predictive Modeling and Materials Science Applications

Computational chemistry offers powerful tools to predict the properties and guide the development of new molecules like this compound.

Quantitative Structure-Activity Relationship (QSAR) studies are a valuable approach to correlate the structural features of indoline derivatives with their biological activities. By developing QSAR models for a series of related halogenated indolines, it would be possible to predict the potential activity of the 4-bromo-7-chloro derivative and to design new analogs with enhanced potency or selectivity. For instance, QSAR studies on other heterocyclic compounds have successfully identified key descriptors influencing their therapeutic effects.

Molecular docking simulations can provide insights into the potential biological targets of this compound. By docking the molecule into the binding sites of various proteins, researchers can identify potential interactions and predict binding affinities. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. For example, docking studies have been used to investigate the binding of indole derivatives to targets like protein kinases and the aryl hydrocarbon receptor.

Beyond biological applications, computational modeling can explore the potential of this compound in materials science . Density Functional Theory (DFT) calculations can be used to predict its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for applications in organic electronics. The presence of bromine and chlorine atoms can influence the intermolecular interactions and solid-state packing, which are critical for the performance of organic semiconductors and other functional materials.

Exploration of Novel Biological Targets and Therapeutic Pathways

The halogenation pattern of this compound suggests it may possess interesting biological activities. Halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

One promising area of investigation is the inhibition of protein kinases . Many kinase inhibitors feature a heterocyclic core, and the indoline scaffold is a known pharmacophore for this class of enzymes. The specific substitution pattern of the target compound could confer selectivity towards certain kinases involved in cancer or inflammatory diseases.

Another potential target is the aryl hydrocarbon receptor (AhR) , a ligand-activated transcription factor involved in cellular responses to environmental toxins and in the regulation of immune responses. Halogenated indoles derived from marine organisms have been shown to act as ligands for the AhR. chemrxiv.org Investigating the interaction of this compound with the AhR could reveal its potential as a modulator of this important signaling pathway.

Furthermore, substituted indolines have been explored for their activity on G-protein coupled receptors (GPCRs) and ion channels , which are involved in a wide range of physiological processes and are important drug targets. Screening this compound against a panel of these receptors could uncover novel therapeutic opportunities, for instance, in the treatment of neurological or cardiovascular disorders. The observation that the toxicity of certain pyrroloindoline alkaloids increases with halogenation highlights the potential for potent biological activity. chemrxiv.org

Integration of Multi-Omics Data in Mechanistic Studies

To gain a comprehensive understanding of the biological effects of this compound, an integrated multi-omics approach will be invaluable. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to elucidate the compound's mechanism of action at a systems level.

Transcriptomic analysis (e.g., using RNA-seq) can reveal changes in gene expression in cells or tissues treated with the compound. This can help identify the signaling pathways and cellular processes that are affected.

Proteomic studies can identify the proteins that directly interact with the compound or whose expression levels are altered upon treatment. This can provide direct clues about its molecular targets and downstream effects.

Metabolomic analysis can uncover changes in the cellular metabolic profile, providing insights into how the compound affects cellular metabolism and identifying potential biomarkers of its activity.

By integrating these different omics datasets, researchers can construct a comprehensive picture of the cellular response to this compound. This systems-level understanding is crucial for identifying its precise mechanism of action, predicting potential off-target effects, and discovering novel therapeutic applications. For example, multi-omics analyses have been successfully used to elucidate the mechanisms of action of other small molecules and to understand the pathophysiology of diseases where indole metabolism plays a role.

Q & A

Q. Solutions :

- Use slow evaporation in mixed solvents (e.g., DCM:hexane).

- Analyze crystal packing with SHELXL or OLEX2 to optimize conditions. For example, dihedral angles between substituents (e.g., 88.33° in similar indoles) influence packing efficiency .

How to optimize reaction conditions when low yields are observed in the synthesis?

Advanced Research Question

Low yields (~25–50%) in halogenation or cyclization steps can be mitigated via:

- DOE (Design of Experiments) : Vary catalyst loading (e.g., CuI from 10–20 mol%), solvent ratios (PEG-400:DMF), and reaction time (12–24 hrs).

- Microwave-assisted synthesis : Reduce side reactions by shortening reaction time.

- Protecting groups : Temporarily shield reactive sites (e.g., NH with Boc groups).

How to resolve contradictions in spectroscopic data during characterization?

Advanced Research Question

Contradictions (e.g., unexpected -NMR peaks) require:

- Cross-validation : Compare HRMS, -NMR DEPT, and X-ray data. For example, -NMR at δ -114.65 confirmed fluorine incorporation in analogous compounds .

- Crystallographic refinement : Use SHELXL to resolve ambiguities in bond lengths/angles .

- Dynamic NMR : Assess rotational barriers if conformational isomers exist.

What purification techniques are effective for removing byproducts in the final step?

Basic Research Question

- Column Chromatography : Use silica gel with gradient elution (hexane → EtOAc) .

- Recrystallization : Dissolve in hot EtOAc, then precipitate with hexane.

- HPLC : For trace impurities, employ reverse-phase C18 columns (MeCN:H₂O mobile phase).

How to determine the molecular conformation and packing in the solid state?

Advanced Research Question

Single-crystal X-ray diffraction is definitive:

- Dihedral angles : Measure substituent orientations (e.g., 87.58–88.33° between indole and phenyl rings ).

- Hydrogen bonding : Identify intramolecular C–H⋯O/S interactions forming S(6) or R₂²(12) motifs .

- Software : Refine data with SHELXL (for twinning or high-resolution data) and visualize with OLEX2 .

What analytical methods validate the compound’s stability under experimental conditions?

Advanced Research Question

- TGA/DSC : Assess thermal stability (decomposition >200°C for similar indoles).

- LC-MS : Monitor degradation in solution (e.g., DMSO, pH 7.4 buffer) over 24–72 hrs.

- Light exposure tests : Use UV-Vis spectroscopy to detect photolytic byproducts.

How to address discrepancies between computational and experimental structural data?

Advanced Research Question

- DFT optimization : Compare calculated (e.g., Gaussian) and experimental bond lengths/angles. Adjust basis sets (B3LYP/6-31G*) for halogen interactions.

- Electron density maps : Use SHELXL ’s Hirshfeld surface analysis to identify weak interactions (e.g., C–Br⋯π) .

What strategies improve reproducibility in multi-step syntheses?

Advanced Research Question

- Strict anhydrous conditions : Use molecular sieves for moisture-sensitive steps (e.g., CuI catalysis) .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress.

- Batch documentation : Record solvent lot numbers and catalyst purity (e.g., CuI ≥99.9%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.